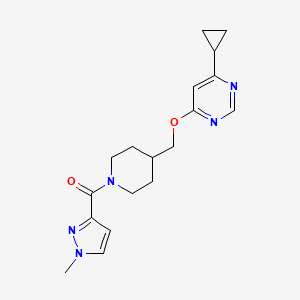
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide, also known as DTTAA, is a synthetic compound that has garnered significant interest in scientific research due to its unique structure and potential applications in various fields.
Applications De Recherche Scientifique
Polymer Science Applications
Acrylamide derivatives are key in developing thermoresponsive polymers, which have applications in drug delivery systems and tissue engineering. For example, Du et al. (2010) synthesized poly(meth)acrylamide derivatives with cyclic orthoester groups, revealing their aqueous solution properties and pH-dependent hydrolysis behaviors. These polymers dissolve in water at low temperatures and exhibit thermosensitivity, making them suitable for controlled release systems (Du et al., 2010). Additionally, Lu et al. (2010) synthesized optically active polyacrylamides bearing an oxazoline pendant to study the influence of stereoregularity on chiroptical properties and chiral recognition, emphasizing their potential in asymmetric catalysis and sensor technologies (Lu et al., 2010).
Corrosion Inhibition
Acrylamide derivatives have been explored as corrosion inhibitors, such as in the work by Abu-Rayyan et al. (2022), where acrylamide derivatives were assessed for their efficacy in protecting copper from corrosion in nitric acid solutions. Their research demonstrated that these compounds act as mixed-type inhibitors, highlighting their importance in the field of material preservation and industrial applications (Abu-Rayyan et al., 2022).
Fluorescence Studies
Acrylamide derivatives are utilized in fluorescence studies to investigate interactions with proteins, such as bovine serum albumin (BSA). Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and studied their binding with BSA through fluorescence and UV–vis spectral studies. This research is crucial for understanding drug-protein interactions and developing new fluorescent probes (Meng et al., 2012).
Crystallography and Structural Analysis
The study of acrylamide derivatives extends to crystallography to elucidate their structural properties. Chenna et al. (2008) reported the synthesis, separation, and crystal structures of E and Z isomers of acrylamide derivatives, providing insight into their stereochemical configurations. This work is foundational in the development of materials with specific optical or electronic properties (Chenna et al., 2008).
Propriétés
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-13-5-2-11(3-6-13)4-7-14(16)15-12-8-9-20(17,18)10-12/h2-7,12H,8-10H2,1H3,(H,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMPLTXORKIGEK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51089868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


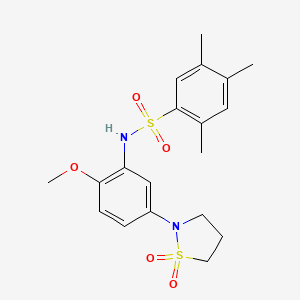
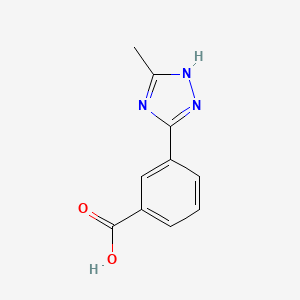

![(E)-2-cyano-N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2802058.png)
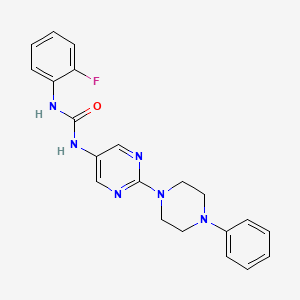


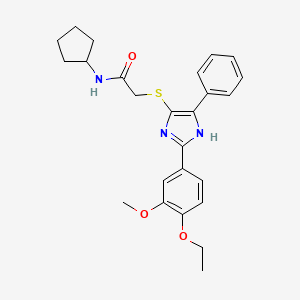

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802067.png)
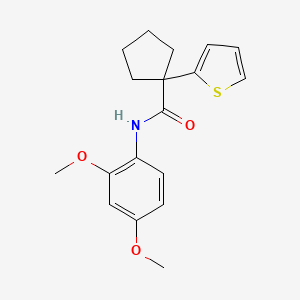
![2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2802071.png)
